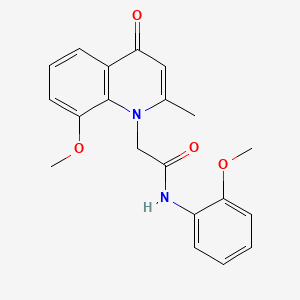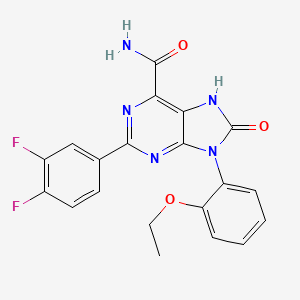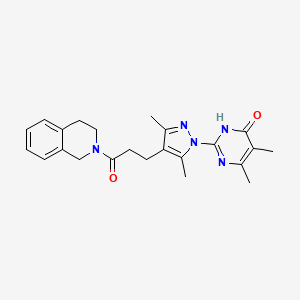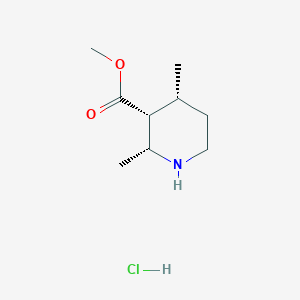![molecular formula C25H16N4 B2435925 2-[(3-[1,1'-联苯]-4-基-1-苯基-1H-吡唑-4-基)亚甲基]丙二腈 CAS No. 475626-55-2](/img/structure/B2435925.png)
2-[(3-[1,1'-联苯]-4-基-1-苯基-1H-吡唑-4-基)亚甲基]丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is a complex organic compound that features a biphenyl group, a pyrazole ring, and a malononitrile moiety
科学研究应用
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile typically involves the condensation of 3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile groups to amines or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
作用机制
The mechanism of action of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives used.
相似化合物的比较
Similar Compounds
- 2-[(4-phenyl-1H-pyrazol-3-yl)methylene]malononitrile
- 2-[(3-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
- 2-[(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene]malononitrile
Uniqueness
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is unique due to the presence of the biphenyl group, which can impart distinct electronic and steric properties
属性
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4/c26-16-19(17-27)15-23-18-29(24-9-5-2-6-10-24)28-25(23)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-15,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDHEWQYNQNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2435842.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)


![2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride](/img/structure/B2435851.png)
![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2435854.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate](/img/structure/B2435861.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)


